molecular formula C10H18O3 B13574400 7-Methyl-1,4-dioxaspiro[4.5]decane-2-methanol

7-Methyl-1,4-dioxaspiro[4.5]decane-2-methanol

Cat. No.: B13574400
M. Wt: 186.25 g/mol
InChI Key: ATNMJBZOMLFHJX-UHFFFAOYSA-N
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Description

7-Methyl-1,4-dioxaspiro[45]decane-2-methanol is an organic compound with the molecular formula C10H18O3 It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-1,4-dioxaspiro[4.5]decane-2-methanol typically involves the condensation of an appropriate aldehyde with a diol in the presence of a catalyst. One common method is the reaction of 7-methyl-1,4-dioxaspiro[4.5]decane with formaldehyde and a diol under acidic conditions. The reaction is usually carried out at room temperature and monitored using techniques such as gas chromatography or nuclear magnetic resonance spectroscopy.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and solvents would be carefully controlled to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-1,4-dioxaspiro[4.5]decane-2-methanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

7-Methyl-1,4-dioxaspiro[4.5]decane-2-methanol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Methyl-1,4-dioxaspiro[4.5]decane-2-methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The spiro structure provides unique steric properties that can affect the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxaspiro[4.5]decane: Similar structure but lacks the methyl and hydroxyl groups.

    7-Methyl-1,6-dioxaspiro[4.5]decane: Similar but with a different ring size.

    6-Isopropyl-9-methyl-1,4-dioxaspiro[4.5]decane-2-methanol: Similar but with additional isopropyl group.

Uniqueness

7-Methyl-1,4-dioxaspiro[4

Properties

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

(7-methyl-1,4-dioxaspiro[4.5]decan-3-yl)methanol

InChI

InChI=1S/C10H18O3/c1-8-3-2-4-10(5-8)12-7-9(6-11)13-10/h8-9,11H,2-7H2,1H3

InChI Key

ATNMJBZOMLFHJX-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC2(C1)OCC(O2)CO

Origin of Product

United States

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